6-Methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine class of compounds. This class is characterized by a bicyclic structure comprising an imidazole ring fused to a pyridine ring. The presence of the methoxy group at the sixth position of the imidazo ring enhances its chemical properties and potential biological activity. Compounds in this class have garnered attention for their diverse pharmacological activities, including anti-cancer and antimicrobial properties.
6-Methoxy-1H-imidazo[4,5-c]pyridine can be synthesized through various chemical reactions involving starting materials such as 2-aminopyridines and aldehydes. It falls under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of 6-methoxy-1H-imidazo[4,5-c]pyridine typically involves several steps:
The general reaction sequence may involve:
The molecular formula for 6-methoxy-1H-imidazo[4,5-c]pyridine is . Its structure features:
The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography, which provides insights into bond lengths and angles critical for understanding its reactivity and interaction with biological targets.
6-Methoxy-1H-imidazo[4,5-c]pyridine participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for compounds like 6-methoxy-1H-imidazo[4,5-c]pyridine often involves their interaction with specific biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications at the C6 position can significantly enhance inhibitory potency against specific targets like cyclin-dependent kinases and Aurora B kinases .
6-Methoxy-1H-imidazo[4,5-c]pyridine exhibits several notable physical and chemical properties:
The applications of 6-methoxy-1H-imidazo[4,5-c]pyridine extend across various fields:
The 6-methoxy-1H-imidazo[4,5-c]pyridine scaffold represents a structurally distinctive subclass within the broader imidazopyridine family, characterized by its bioisosteric resemblance to purine nucleotides. This molecular mimicry enables targeted interactions with critical enzymatic systems involved in oncogenesis, microbial proliferation, and viral replication. Unlike its positional isomer imidazo[4,5-b]pyridine, the [4,5-c] configuration positions nitrogen atoms to facilitate unique electronic interactions with biological targets, particularly those requiring purine-like recognition motifs. The methoxy substituent at the 6-position further modulates electron distribution across the heterocyclic system, enhancing binding affinity and selectivity for various biomolecular targets [1] [4].
6-Methoxy-1H-imidazo[4,5-c]pyridine derivatives demonstrate potent inhibitory activity against Aurora kinases (AURKA, AURKB), serine/threonine kinases critical for mitotic spindle formation, chromosome segregation, and cytokinesis. These kinases are frequently overexpressed in diverse malignancies, including breast, colorectal, and hematological cancers. The molecular architecture of 6-methoxy-1H-imidazo[4,5-c]pyridine enables competitive ATP-binding site occupation, disrupting kinase autophosphorylation and subsequent activation. Notably, derivatives featuring aromatic extensions at the C2 position exhibit IC50 values in the nanomolar range (0.004–0.046 µM) against AURKA, significantly impairing G2/M phase transition and inducing polyploidy in treated cancer cells. This selective disruption of mitotic machinery positions these compounds as promising candidates for overcoming taxane resistance in refractory tumors [1] [4].
Table 1: Antitumor Derivatives of 6-Methoxy-1H-Imidazo[4,5-c]Pyridine and Their Molecular Targets
| Compound Derivative | Primary Target | IC₅₀ (μM) | Mechanistic Outcome |
|---|---|---|---|
| DZNep analog | EZH2 Methyltransferase | 0.08 | Histone Methylation Suppression |
| AURKA Inhibitor 4 | Aurora A Kinase | 0.004 | Mitotic Spindle Disruption |
| TBK1/IKK-ε Inhibitor 5 | Tank Binding Kinase 1 | 0.046 | NF-κB Pathway Suppression |
| PARP Inhibitor 9 | Poly(ADP-ribose) Polymerase | 0.0086 | DNA Repair Inhibition |
The scaffold demonstrates dual modulatory capabilities against pro-inflammatory and pro-survival signaling cascades, particularly the JAK/STAT and NF-κB pathways. Selective JAK1 inhibition (IC50 0.022 µM) occurs through allosteric interference with kinase domain activation, preventing STAT3 phosphorylation and subsequent nuclear translocation. In triple-negative breast cancer models, this blockade suppresses angiogenesis and reduces VEGF secretion by >60%. Concurrently, derivatives disrupt IκB kinase epsilon (IKK-ε) activity, impeding IκB degradation and sequestering NF-κB transcription factors in the cytoplasm. Pathway disruption downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) and sensitizes malignant cells to extrinsic apoptosis inducers. The structural flexibility of the 6-methoxy-1H-imidazo[4,5-c]pyridine core allows for optimization toward isoform selectivity, minimizing off-target kinase interactions [1] [4].
6-Methoxy-1H-imidazo[4,5-c]pyridine derivatives serve as potent poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by compound 9 (IC50 8.6 nM). These agents bind the PARP catalytic domain, impeding DNA repair fidelity in BRCA-deficient malignancies. In combinatorial regimens with temozolomide or platinum agents, 6-methoxy-1H-imidazo[4,5-c]pyridine-based PARP inhibitors enhance cytotoxic effects 3–5-fold in SW620 colon carcinoma and A549 lung adenocarcinoma models. The chemosensitization mechanism involves synergistic induction of double-strand DNA breaks and suppression of base excision repair pathways. Molecular dynamics simulations confirm stable hydrogen bonding between the methoxy oxygen and Ser904 residue within the PARP1 active site, explaining the superior inhibitory potency compared to non-methoxylated analogs [1] [2].
Structural optimization of the 6-methoxy-1H-imidazo[4,5-c]pyridine scaffold has yielded compounds with potent activity against drug-resistant bacterial pathogens, particularly Gram-positive organisms. Derivatives featuring halogenated aryl substitutions at C2 exhibit minimum inhibitory concentrations (MIC) of 0.5–0.8 μmol/L against Mycobacterium tuberculosis H37Rv, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The antimicrobial mechanism involves high-affinity binding (Kd = 12 nM) to decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for arabinogalactan biosynthesis in mycobacterial cell walls. Crystallographic studies confirm covalent interaction between the nitro group of nitrophenoxy-substituted derivatives and Cys387 within the DprE1 active site, disrupting cell wall assembly and causing rapid loss of cellular integrity [3] [6] .
Table 2: Antimicrobial Profile of 6-Methoxy-1H-Imidazo[4,5-c]Pyridine Derivatives
| Compound ID | Mycobacterium tuberculosis MIC (μmol/L) | Escherichia coli MIC (μg/mL) | Bacillus cereus MIC (μg/mL) | Primary Target |
|---|---|---|---|---|
| 5g | 0.5 | >64 | 8 | DprE1 Enzyme |
| 5c | 0.6 | >64 | 16 | Cell Wall Synthesis |
| 5u | 0.7 | 32 | 4 | DNA Gyrase |
| 5i | 0.8 | >64 | 32 | DHFR |
The scaffold demonstrates remarkable synergy with frontline antitubercular agents, reducing rifampin MIC against MDR-M. tuberculosis by 16-fold when administered at sub-inhibitory concentrations. Synergy quantification (FIC index ≤0.5) occurs through complementary mechanisms: while rifampin inhibits RNA polymerase, 6-methoxy-1H-imidazo[4,5-c]pyridine derivatives disrupt cell wall integrity, enhancing antibiotic penetration. Against Gram-negative pathogens, carboxylate-functionalized derivatives potentiate fluoroquinolone activity by inhibiting efflux pump components of the AcrAB-TolC system. Molecular docking reveals stable binding (ΔG = -9.2 kcal/mol) between the imidazopyridine core and the efflux pump membrane fusion component, AcrA, explaining the observed synergy with ciprofloxacin in Escherichia coli infections [6] .
3-Deazaneplanocin A (DZNep), a prototypical 6-methoxy-1H-imidazo[4,5-c]pyridine derivative, exerts broad-spectrum antiviral activity through potent inhibition of S-adenosyl-L-homocysteine hydrolase (SAH). By competitively binding the enzyme's NAD+ cofactor site (Ki = 0.45 nM), DZNep prevents SAH hydrolysis, causing intracellular accumulation of this feedback inhibitor. Elevated SAH levels (≥15 µM) potently suppress S-adenosylmethionine-dependent methyltransferases, including those required for viral mRNA cap methylation. This mechanism proves particularly effective against Ebola virus, reducing viral titers by 4.5-log in primary human macrophages. The 6-methoxy group enhances membrane permeability and metabolic stability compared to non-methoxylated analogs, increasing the plasma half-life to >6 hours in primate models [1] [4].
Beyond methyltransferase suppression, 6-methoxy-1H-imidazo[4,5-c]pyridine derivatives disrupt viral replication through histone methyltransferase (EZH2) inhibition. DZNep depletes EZH2 protein levels by >80% within 24 hours, reducing H3K27me3 marks at interferon-responsive gene promoters. This epigenetic reprogramming enhances type I interferon (IFN-α/β) production and potentiates antiviral responses against enveloped viruses. In SARS-CoV-2 infection models, derivatives restore STAT1 phosphorylation in IFN-resistant variants, suggesting therapeutic utility against immune-evading pathogens. Molecular dynamics simulations confirm that the planar imidazopyridine core intercalates into the EZH2 SET domain, displacing the S-adenosylmethionine cofactor essential for methyl group transfer [1] [4].
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